molecular formula C24H19N5O2 B5385366 N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5385366
M. Wt: 409.4 g/mol
InChI Key: CHINCEGUJIXWBS-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenyl groups and a nitrophenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of N-methyl-4,6-diphenylpyrimidin-2-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-28(25-17-18-12-14-21(15-13-18)29(30)31)24-26-22(19-8-4-2-5-9-19)16-23(27-24)20-10-6-3-7-11-20/h2-17H,1H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHINCEGUJIXWBS-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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